molecular formula C21H26N2O4 B12399316 (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

Cat. No.: B12399316
M. Wt: 370.4 g/mol
InChI Key: VYZFRSLZSBLYIC-HLKYCOTLSA-N
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Description

The compound (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[63104,9]dodecane-2,3’-indole]-2’-one is a complex organic molecule with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions to achieve the desired stereochemistry and functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

The compound (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The double bond in the ethylidene group can be reduced to a single bond.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bond would yield a saturated compound.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one could be investigated for its potential therapeutic effects. Its ability to undergo various chemical transformations makes it a versatile compound for medicinal chemistry.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure and reactivity make it a versatile tool in industrial applications.

Mechanism of Action

The mechanism of action of (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one include other spiro compounds with similar structural features. These could include:

  • Spiro[cyclohexane-1,2’-indole] derivatives
  • Spiro[cyclopentane-1,2’-indole] derivatives
  • Other spirocyclic compounds with various functional groups

Uniqueness

The uniqueness of (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[63104,9]dodecane-2,3’-indole]-2’-one lies in its specific stereochemistry and functionalization

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

InChI

InChI=1S/C21H26N2O4/c1-4-12-10-22(2)18-9-21(19-8-14(12)15(18)11-27-19)16-6-5-13(24)7-17(16)23(26-3)20(21)25/h4-7,14-15,18-19,24H,8-11H2,1-3H3/b12-4+/t14-,15-,18-,19+,21-/m0/s1

InChI Key

VYZFRSLZSBLYIC-HLKYCOTLSA-N

Isomeric SMILES

C/C=C/1\CN([C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C

Canonical SMILES

CC=C1CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C

Origin of Product

United States

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